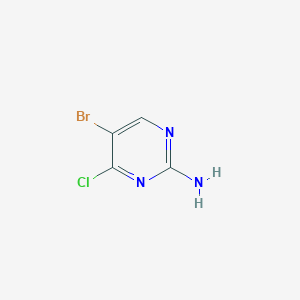

5-Bromo-4-chloropyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-chloropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHIZVRENCRAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647975 | |

| Record name | 5-Bromo-4-chloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044767-99-8 | |

| Record name | 5-Bromo-4-chloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloropyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-chloropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloropyrimidin-2-amine is a halogenated pyrimidine derivative with the chemical formula C₄H₃BrClN₃.[1] It serves as a crucial building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors for potential cancer treatments.[2] Its structural features, including a pyrimidine core substituted with bromine, chlorine, and an amine group, make it a versatile intermediate for creating a diverse range of biologically active molecules through reactions like nucleophilic substitution.[1][3] This document provides a comprehensive overview of its core physical properties, supported by available experimental data and predictive models.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrClN₃ | [1] |

| Molecular Weight | 208.44 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 460–461 K (Reported for analogous structures) | [1] |

| Density | 1.960 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 1.72 ± 0.10 (Predicted) | [5] |

| CAS Number | 1044767-99-8 | [1] |

| InChIKey | ZNHIZVRENCRAPA-UHFFFAOYSA-N | [4] |

Storage and Stability

To maintain its integrity and prevent degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[5] The recommended storage temperature is between 2–8 °C.[5]

Experimental Protocols

While specific experimental protocols for determining the physical properties listed above are not detailed in the available literature, a standard synthetic route for its preparation has been described. This protocol provides insight into the compound's formation and purification.

Synthesis of this compound via Reduction

A common and effective method for synthesizing this compound involves the reduction of a nitro compound.[1]

Objective: To synthesize this compound from 5-bromo-2-chloro-4-nitropyrimidine.

Materials:

-

Starting Material: 5-bromo-2-chloro-4-nitropyrimidine

-

Reagent: Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Solvent: Hydrochloric acid (HCl), Ethyl acetate

-

Neutralizing Agent: Sodium hydroxide (NaOH)

-

Recrystallization Solvent: Acetonitrile

Procedure:

-

The reduction is carried out by treating 5-bromo-2-chloro-4-nitropyrimidine with stannous chloride dihydrate in hydrochloric acid.[1]

-

The reaction mixture is stirred vigorously for approximately six hours at a controlled temperature of 273 K (0 °C).[1] Maintaining a low temperature is crucial to prevent side reactions.[1]

-

Upon completion of the reaction, the mixture is carefully neutralized with a sodium hydroxide solution.[1]

-

The aqueous mixture is then extracted with ethyl acetate to isolate the crude product.[1]

-

The final product is purified by recrystallization from acetonitrile, yielding this compound.[1] This synthesis route has a reported yield of 90%.[1]

Visualized Synthesis Workflow

The logical flow of the synthesis protocol described above can be visualized as a straightforward chemical transformation process.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 5-Bromo-4-chloropyrimidin-2-amine (CAS: 1044767-99-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-4-chloropyrimidin-2-amine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors for therapeutic use.

Core Compound Properties

This compound is a halogenated pyrimidine derivative that serves as a versatile intermediate in the synthesis of complex heterocyclic compounds.[1] Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, and an amino group at the 2-position.[1]

| Property | Data | Reference |

| CAS Number | 1044767-99-8 | [2] |

| Molecular Formula | C₄H₃BrClN₃ | [3] |

| Molecular Weight | 208.44 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White to off-white solid | |

| Predicted Density | 1.960±0.06 g/cm³ | |

| Predicted pKa | 1.72±0.10 | |

| InChI | InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) | [4] |

| InChIKey | ZNHIZVRENCRAPA-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(C(=NC(=N1)N)Cl)Br | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

-

¹H NMR Spectrum: A proton NMR spectrum is available for this compound, which can be used to confirm the positions of the protons on the pyrimidine ring.[4]

-

Other Spectroscopic Data: While detailed IR, Mass Spectrometry, and ¹³C NMR spectra are not publicly available in the searched literature, they are often obtainable from commercial suppliers upon request.[4][5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the bromination of a 2-aminopyrimidine precursor.

Experimental Protocol: Synthesis via Bromination of 2-Amino-4-chloropyrimidine

This protocol is adapted from a similar synthesis of a related compound and represents a plausible method for the preparation of this compound.[1]

Materials:

-

2-amino-4-chloropyrimidine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-amino-4-chloropyrimidine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Applications in Drug Discovery

This compound is a valuable building block in drug discovery due to its two distinct reactive sites, which allow for selective functionalization. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[6]

This differential reactivity makes it an ideal scaffold for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors.[3]

Application in Kinase Inhibitor Synthesis

The pyrimidine core of this compound is a well-established pharmacophore that can mimic the purine core of ATP, enabling competitive binding to the ATP-binding site of kinases.[6] This compound is a key intermediate in the synthesis of inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3][7]

Signaling Pathway: CDK Inhibition

The diagram below illustrates the general mechanism of the cell cycle regulated by Cyclin-Dependent Kinases (CDKs) and the inhibitory action of a pyrimidine-based inhibitor derived from this compound.

References

- 1. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 2. This compound | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1044767-99-8 | Benchchem [benchchem.com]

- 4. This compound(1044767-99-8) 1H NMR [m.chemicalbook.com]

- 5. 1044767-99-8 | this compound | Bromides | Ambeed.com [ambeed.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-4-chloropyrimidin-2-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the chemical properties of 5-Bromo-4-chloropyrimidin-2-amine, a halogenated pyrimidine derivative noted for its role as an intermediate in the synthesis of various pharmaceuticals.[1]

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value | References |

| Molecular Formula | C₄H₃BrClN₃ | [1][2][3][4][5] |

| Molecular Weight | 208.44 g/mol | [1][3][4][5] |

| Monoisotopic Mass | 206.91989 Da | [3] |

| CAS Number | 1044767-99-8 | [1][2][4] |

| InChI Key | ZNHIZVRENCRAPA-UHFFFAOYSA-N | [1][5] |

Synthetic Applications

This compound is a valuable building block in medicinal chemistry. Its structure, featuring bromine and chlorine substituents on a pyrimidine ring, allows for diverse chemical modifications.[1] It is frequently utilized as a starting material or intermediate in the synthesis of more complex molecules with potential biological activity, including antiviral and antitumor compounds.[6]

While specific, detailed experimental protocols for direct applications of this compound are proprietary and not publicly available, a generalized workflow for its use in the synthesis of derivatives can be illustrated. One common synthetic route involves the bromination of 2-amino-4-chloropyrimidine to yield the target compound.

Below is a conceptual workflow for a typical nucleophilic substitution reaction where this compound could be used as a precursor to generate a more complex derivative.

References

- 1. This compound | 1044767-99-8 | Benchchem [benchchem.com]

- 2. 1044767-99-8 | MFCD11046979 | this compound [aaronchem.com]

- 3. This compound | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1044767-99-8 | this compound - Capot Chemical [capotchem.com]

- 5. This compound(1044767-99-8) 1H NMR spectrum [chemicalbook.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-4-chloropyrimidin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-4-chloropyrimidin-2-amine, a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer therapy.[1][2] Understanding the solubility of this compound is critical for its synthesis, purification, and formulation in drug development processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial in determining the compound's solubility characteristics.

| Property | Value |

| Molecular Formula | C₄H₃BrClN₃ |

| Molecular Weight | 208.44 g/mol [1][3] |

| Appearance | White to off-white solid |

| Boiling Point (Predicted) | 382.3±45.0 °C[4] |

| Density (Predicted) | 1.960±0.06 g/cm3 [4] |

| pKa (Predicted) | 1.72±0.10[4] |

| Storage Temperature | 2–8 °C under inert gas (nitrogen or Argon)[1][4] |

Solubility Profile

| Solvent | Solubility |

| Water | Slightly soluble[5] |

| Methanol | Soluble |

| Ethanol | Good solubility[6] |

| Dimethylformamide (DMF) | Good solubility[6] |

| Dichloromethane | Good solubility[6] |

| Acetonitrile | Favorable solubility characteristics for recrystallization[1] |

| Ethyl Acetate | Used for extraction during synthesis[1] |

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for determining the kinetic and thermodynamic solubility of a compound like this compound.

Kinetic Solubility Determination

This method is often used in high-throughput screening to quickly assess the solubility of a compound from a concentrated stock solution.

Principle: A concentrated stock solution of the compound in a strong organic solvent (e.g., DMSO) is gradually added to an aqueous buffer. The point at which precipitation occurs is detected optically, providing the kinetic solubility value.[7]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

-

Analysis: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[8]

Principle: An excess amount of the solid compound is equilibrated with a solvent over a period of time until the concentration of the dissolved compound in the solvent reaches a constant value.[7]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent of interest.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[8]

-

Sample Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a calibration curve.[7]

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic route for this compound.

Caption: A typical synthesis workflow for this compound.

Solubility Determination Workflow

This diagram outlines the key steps in determining the thermodynamic solubility of the compound.

Caption: Workflow for thermodynamic solubility determination.

Role in Kinase Inhibitor Synthesis

The following diagram illustrates the logical relationship of this compound as a building block in the development of kinase inhibitors.

Caption: Role as an intermediate in developing kinase inhibitors.

References

- 1. This compound | 1044767-99-8 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1044767-99-8 [amp.chemicalbook.com]

- 5. 4-Amino-5-bromo-2-chloropyrimidine CAS#: 205672-25-9 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

In-Depth Technical Guide on the Crystal Structure and Planarity of 5-Bromo-4-chloropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloropyrimidin-2-amine is a halogenated pyrimidine derivative with significant applications in medicinal chemistry and drug development.[1] Its structural framework serves as a versatile scaffold for the synthesis of various biologically active compounds, particularly as a key intermediate in the development of kinase inhibitors for cancer therapeutics.[1] Understanding the precise three-dimensional structure and planarity of this molecule is crucial for structure-activity relationship (SAR) studies and the rational design of novel drug candidates. This technical guide provides a comprehensive overview of the crystal structure and planarity of this compound, based on available crystallographic data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1044767-99-8 |

| Molecular Formula | C₄H₃BrClN₃ |

| Molecular Weight | 208.44 g/mol |

Crystal Structure and Planarity

The molecular geometry of this compound has been confirmed by single-crystal X-ray diffraction.[1] The analysis reveals that the pyrimidine ring is nearly planar, a characteristic feature of many aromatic heterocyclic systems. This planarity is a critical factor in its ability to participate in various intermolecular interactions within biological systems, such as π-stacking with aromatic amino acid residues in enzyme active sites.

A key indicator of this planarity is the root-mean-square (r.m.s.) deviation of the atoms from the mean plane of the ring. For this compound, the r.m.s. deviation has been reported to be 0.087 Å, and for the pyrimidine ring in both this molecule and its positional isomer, the RMS deviation is less than 0.1 Å.[1] This low value confirms a high degree of planarity for the core heterocyclic structure.

Crystallographic Data

While the planarity of this compound has been established, a publicly accessible, comprehensive crystallographic information file (CIF) or a primary research article detailing the full set of unit cell parameters, bond lengths, bond angles, and torsion angles could not be identified in the available literature. Such data is typically deposited in crystallographic databases, and further investigation into specialized databases may be required to obtain the complete dataset.

| Crystallographic Parameter | Value |

| Crystal System | Data not available in accessible literature |

| Space Group | Data not available in accessible literature |

| a (Å) | Data not available in accessible literature |

| b (Å) | Data not available in accessible literature |

| c (Å) | Data not available in accessible literature |

| α (°) | Data not available in accessible literature |

| β (°) | Data not available in accessible literature |

| γ (°) | Data not available in accessible literature |

| Volume (ų) | Data not available in accessible literature |

| Z | Data not available in accessible literature |

| R.M.S. Deviation from Planarity (Å) | 0.087 |

Experimental Protocols

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not consistently reported in a single primary research article. However, a general synthetic approach involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 2-amino-4-chloropyrimidine using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

General Procedure:

-

2-amino-4-chloropyrimidine is dissolved in an appropriate organic solvent (e.g., acetonitrile).

-

The solution is cooled to a controlled temperature (e.g., 0 °C).

-

A brominating agent (e.g., N-bromosuccinimide) is added portion-wise to the reaction mixture.

-

The reaction is stirred for a specified period until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by removing the solvent, followed by extraction and purification steps, typically involving washing with aqueous solutions and recrystallization to yield the final product.

Single-Crystal X-ray Diffraction

A definitive experimental protocol for the single-crystal X-ray diffraction of this compound is not available in the public domain. A general workflow for such an analysis is outlined below.

General Workflow for Crystal Structure Determination:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

-

Data Analysis and Visualization: The final refined structure is analyzed to determine bond lengths, bond angles, torsion angles, and to assess the planarity of the molecule. The structure is visualized using software capable of rendering molecular models from crystallographic data.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of this compound.

General Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow.

Intermolecular Interactions in the Crystal Lattice

Caption: Hydrogen bonding in the crystal lattice.

Conclusion

This compound is a valuable building block in medicinal chemistry, characterized by a nearly planar pyrimidine core. This structural feature, confirmed by single-crystal X-ray diffraction, is essential for its biological activity and its utility in the design of new therapeutic agents. While the planarity has been quantitatively described with an r.m.s. deviation of 0.087 Å, a comprehensive, publicly available dataset of its full crystal structure remains to be located. Further research to uncover or publish this detailed crystallographic information would be highly beneficial to the scientific community, enabling more precise molecular modeling and drug design efforts.

References

An In-depth Technical Guide on the Hydrogen Bonding Characteristics of 5-Bromo-4-chloropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrogen bonding characteristics of 5-Bromo-4-chloropyrimidin-2-amine, a key intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors. This document details its structural features, synthesis, and the critical role of hydrogen bonding in its solid-state architecture. It also explores its biological significance as a potential inhibitor of Cyclin-Dependent Kinases (CDKs) 6 and 9.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 1044767-99-8) is a halogenated pyrimidine derivative with the molecular formula C₄H₃BrClN₃ and a molecular weight of 208.44 g/mol .[1][2][3] The molecule features a pyrimidine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, and an amine group at the 2-position. The pyrimidine ring is known to be nearly planar.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1044767-99-8 | [1][2][3] |

| Molecular Formula | C₄H₃BrClN₃ | [1][2][3] |

| Molecular Weight | 208.44 g/mol | [1][2] |

| SMILES | C1=C(C(=NC(=N1)N)Cl)Br | [2][4] |

| InChI | InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) | [2][4] |

Hydrogen Bonding Characteristics

The hydrogen bonding capabilities of this compound are a defining feature of its solid-state structure. The primary hydrogen bonding motif involves the amino group (-NH₂) at the 2-position acting as a hydrogen bond donor and the nitrogen atoms within the pyrimidine ring acting as hydrogen bond acceptors.

This arrangement leads to the formation of two-dimensional supramolecular networks through N–H···N interactions.[1] These intermolecular hydrogen bonds are crucial for the stability of the crystal lattice. The typical distance for these N–H···N hydrogen bonds is approximately 2.9 Å.[1]

While a detailed crystallographic information file (CIF) with specific bond lengths and angles for this compound is not publicly available in the searched resources, the general characteristics of similar pyrimidine derivatives suggest a well-ordered, planar structure stabilized by these hydrogen bonding networks.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound is the bromination of 2-amino-4-chloropyrimidine.[1] The following is a representative experimental protocol:

Workflow for the Synthesis of this compound

Caption: Synthesis workflow from starting material to crude product.

Materials:

-

2-amino-4-chloropyrimidine

-

N-bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-amino-4-chloropyrimidine in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-bromosuccinimide (NBS) in portions to the stirred solution.

-

Allow the reaction to stir at 0 °C for approximately 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in ethyl acetate.

-

Wash the ethyl acetate solution with 1M HCl.

-

Adjust the pH of the aqueous layer to be alkaline using a suitable base and then extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent such as acetonitrile.[1]

Single-Crystal X-ray Diffraction

To obtain detailed information about the hydrogen bonding network, single-crystal X-ray diffraction is the method of choice.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: General workflow for X-ray crystal structure determination.

Protocol:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of this compound in a suitable solvent, such as acetonitrile.[1]

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using appropriate software.

-

Data Analysis: The refined structure is analyzed to determine bond lengths, bond angles, and the specific parameters of the hydrogen bonding network.

NMR Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.

Spectroscopic Data

While specific, experimentally determined high-resolution spectra for this compound were not found in the searched resources, the following tables present the expected chemical shifts based on the analysis of similar structures.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.1 | Singlet | H6 (pyrimidine ring) |

| ~5.5 | Broad Singlet | -NH₂ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C2 (attached to -NH₂) |

| ~160 | C4 (attached to -Cl) |

| ~158 | C6 |

| ~108 | C5 (attached to -Br) |

Table 4: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (amine) |

| 1640 - 1550 | C=N and C=C stretching (pyrimidine ring) |

| 1200 - 1000 | C-N stretching |

| 800 - 600 | C-Cl and C-Br stretching |

Biological Significance and Signaling Pathway

This compound and its derivatives are of significant interest in medicinal chemistry as they serve as scaffolds for the development of kinase inhibitors.[1] Specifically, they have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK6 and CDK9.

CDK6, in complex with Cyclin D, plays a crucial role in the G1 phase of the cell cycle by phosphorylating the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent cell cycle progression.[5][6] CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, is essential for transcriptional elongation by phosphorylating RNA Polymerase II.[7][8] The inhibition of these kinases can thus lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

CDK6 Signaling Pathway

Caption: Inhibition of the CDK6 pathway leading to cell cycle arrest.

CDK9 Signaling Pathway

References

- 1. This compound | 1044767-99-8 | Benchchem [benchchem.com]

- 2. This compound | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1044767-99-8 | this compound - Capot Chemical [capotchem.com]

- 4. This compound(1044767-99-8) 1H NMR [m.chemicalbook.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 5-Bromo-4-chloropyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 5-Bromo-4-chloropyrimidin-2-amine. Due to the limited availability of public experimental spectra, this document presents expected spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for acquiring such data are also provided, along with visualizations of analytical workflows.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. These values are predicted and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | Singlet | 1H | H-6 (pyrimidine ring) |

| ~6.8 | Broad Singlet | 2H | -NH₂ (amine group) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C-2 (C-NH₂) |

| ~160 | C-4 (C-Cl) |

| ~158 | C-6 (C-H) |

| ~108 | C-5 (C-Br) |

Solvent: DMSO-d₆

Table 3: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Doublet | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Weak-Medium | C-H stretch (aromatic) |

| 1650 - 1600 | Medium-Strong | N-H bend (scissoring) |

| 1580 - 1400 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1200 | Medium | C-N stretch |

| ~800 | Strong | C-Cl stretch |

| ~600 | Medium | C-Br stretch |

Sample Preparation: KBr pellet or ATR

Table 4: Expected Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 207/209/211 | High | [M]⁺· (Molecular ion peak with isotopic pattern for Br and Cl) |

| 172/174 | Medium | [M - Cl]⁺ |

| 128/130 | Medium | [M - Br]⁺ |

| 102 | Medium | [M - Br - CN]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 (to achieve adequate signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is used for calibration.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: The solvent peak of DMSO-d₆ (δ ~39.52 ppm) is used for calibration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty, clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for solid samples.

-

The probe is heated to volatilize the sample into the ion source.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The isotopic pattern resulting from the presence of bromine and chlorine atoms is a key diagnostic feature.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the role of this compound as a synthetic intermediate.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Role as a key intermediate in the synthesis of bioactive molecules.

Reactivity of 5-Bromo-4-chloropyrimidin-2-amine with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloropyrimidin-2-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its ди-halogenated pyrimidine core offers two distinct reaction sites, allowing for selective functionalization through various synthetic methodologies. This guide provides a comprehensive overview of the reactivity of this compound with different classes of nucleophiles, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to aid researchers in the strategic design and execution of synthetic routes for the development of novel bioactive molecules.

Core Reactivity Principles

The reactivity of this compound is governed by the electronic nature of the pyrimidine ring and the distinct properties of the two halogen substituents. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The two potential reaction sites are the chloro group at the C4 position and the bromo group at the C5 position.

-

Nucleophilic Aromatic Substitution (SNAr): The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atoms and the bromine atom at C5. Consequently, the chlorine atom at C4 is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides.[1]

-

Palladium-Catalyzed Cross-Coupling Reactions: The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making the C-Br bond significantly more reactive than the C-Cl bond under typical palladium catalysis conditions.[1] This differential reactivity allows for selective functionalization at the C5 position, leaving the C4-chloro substituent available for subsequent SNAr reactions. Common cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

Data Presentation: Reactivity with Various Nucleophiles

The following tables summarize the reaction of this compound with different nucleophiles, providing quantitative data where available from the literature.

Table 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Aryl Formamides | n-Butanol, 120 °C, 8 h | 2-Amino-5-bromo-4-(N-arylformamido)pyrimidine | Not Reported | [2][3] |

| Cyclopropanol | NaH, DMF, 70 °C, 2 h | 5-Bromo-4-cyclopropoxypyrimidin-2-amine | 45.3% | [4] |

| tert-Butyl 3-aminopiperidine-1-carboxylate | Method B (not specified in abstract) | tert-Butyl 3-((2-amino-5-bromopyrimidin-4-yl)amino)piperidine-1-carboxylate | Not Reported | [5] |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

| Reaction Type | Nucleophile/Reagent | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Suzuki-Miyaura | Pyridone boronic esters | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | 8 | 2-Amino-4-substituted-5-(pyridinonyl)pyrimidine | 4.1-6.5% (3 steps) | [2][3] |

| Suzuki-Miyaura | (4-Phenoxyphenyl)boronic acid | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | 2-Amino-4-substituted-5-(4-phenoxyphenyl)pyrimidine | Not Reported | [5] |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is adapted from the reaction of this compound with aryl formamides.[2][3]

-

To a solution of this compound (1.0 eq.) in n-butanol, add the amine nucleophile (1.1 eq.).

-

Heat the reaction mixture to 120 °C and stir for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-bromo-4-(substituted-amino)pyrimidine.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide

This protocol is based on the reaction of this compound with cyclopropanol.[4]

-

To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add the alcohol nucleophile (e.g., cyclopropanol, 1.1 eq.) dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq.) in anhydrous DMF.

-

Heat the reaction mixture to 70 °C and stir for 2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 2-amino-5-bromo-4-alkoxypyrimidine.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from the coupling of a 5-bromotriazolopyrimidine derivative with a pyridone boronic ester.[2][3]

-

In a reaction vessel, combine the 5-bromo-4-substituted-pyrimidin-2-amine derivative (1.0 eq.), the boronic acid or ester (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add Pd(dppf)Cl2 (0.05 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 8 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Reaction Pathways

Caption: General reaction pathways for the functionalization of this compound.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Regioselectivity

Caption: Regioselectivity in the reactions of this compound.

Conclusion

This compound is a versatile building block with well-defined reactivity, enabling the selective synthesis of a wide range of substituted pyrimidine derivatives. The C4-chloro position is amenable to nucleophilic aromatic substitution, while the C5-bromo position is the preferred site for palladium-catalyzed cross-coupling reactions. This predictable regioselectivity allows for a stepwise and controlled approach to the synthesis of complex molecules. The protocols and data presented in this guide serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, facilitating the development of novel compounds with potential biological activity. Further exploration of reaction conditions and the scope of nucleophiles will continue to expand the synthetic utility of this important intermediate.

References

- 1. This compound | 1044767-99-8 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease - Google Patents [patents.google.com]

- 5. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

The Core of Cellular Immunotherapy: A Technical Guide to CAR-T Cell Signaling, Manufacturing, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Chimeric Antigen Receptor (CAR)-T cell therapy represents a paradigm shift in the treatment of hematological malignancies and is a rapidly advancing frontier in addressing solid tumors and autoimmune diseases.[1][2] This therapy involves the genetic modification of a patient's own T cells to express CARs, which redirect the T cells to recognize and eliminate cells bearing a specific target antigen.[3][4] The success of CAR-T cell therapy is underpinned by a complex interplay of molecular signaling, a meticulously controlled manufacturing process, and rigorous pre-clinical and clinical evaluation.[2][5] This in-depth technical guide provides a detailed exploration of the core methodological and application aspects of CAR-T cell therapy, with a focus on signaling pathways, experimental protocols, and quantitative data analysis.

Core Signaling Pathways in CAR-T Cell Activation

The activation and function of CAR-T cells are initiated by the binding of the CAR to its target antigen on a cancer cell. This binding event triggers a cascade of intracellular signaling events that mimic and amplify the natural T cell activation process.[6] Second-generation CARs, the most commonly used constructs in approved therapies, typically incorporate a CD3ζ signaling domain (Signal 1) and a costimulatory domain, such as CD28 or 4-1BB (Signal 2), to ensure robust T cell activation, proliferation, and persistence.[7][8]

The signaling cascade begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3ζ domain by Src family kinases like LCK.[8][9] This phosphorylation event creates docking sites for ZAP-70, which is subsequently phosphorylated and activated by LCK.[8] Activated ZAP-70 then phosphorylates key downstream adapter proteins, such as LAT and SLP-76, leading to the formation of a "signalosome" that propagates the activation signal through multiple pathways.[8]

The integration of a costimulatory domain like CD28 is crucial for a sustained and effective anti-tumor response.[8] Upon CAR engagement, the CD28 domain is phosphorylated, leading to the recruitment of phosphatidylinositol 3-kinase (PI3K).[8] PI3K activation triggers the AKT/mTOR pathway, which promotes T cell survival, proliferation, and metabolic reprogramming.[8][9] Concurrently, the activation of pathways like the Ras-MAPK cascade and the NF-κB pathway contributes to cytokine production and the cytotoxic functions of the CAR-T cell.[8]

Manufacturing and Experimental Protocols

The generation of functional CAR-T cells is a complex, multi-step process that requires stringent quality control.[2][5] The overall workflow can be broadly categorized into T cell collection, activation, genetic modification, expansion, and formulation.[5][10]

Autologous CAR-T Cell Manufacturing Workflow

The manufacturing process for autologous CAR-T cell therapies begins with the collection of a patient's own T cells through a process called leukapheresis.[3] These T cells are then isolated and activated, typically using anti-CD3/CD28 antibody-coated beads, to prepare them for genetic modification.[3][11] The CAR gene is then introduced into the activated T cells, most commonly using a lentiviral or retroviral vector.[3][12] Following successful transduction, the CAR-T cells are expanded in culture to reach a therapeutically relevant dose.[2][13] This expansion phase is critical and is supported by specific cytokines like IL-2, IL-7, and IL-15.[2][9] Finally, the expanded CAR-T cells are harvested, washed, formulated, and cryopreserved before being shipped back to the treatment center for infusion into the patient.[5][13]

Detailed Experimental Protocol: In Vivo CAR-T Cell Tumor Control Assay

This protocol describes a common method for evaluating the anti-tumor efficacy of CAR-T cells in a mouse model.[14]

1. Cell Line and Animal Model:

-

Cell Line: HCC1954 human breast cancer cells (or another appropriate tumor cell line expressing the target antigen).

-

Animal Model: NSG (NOD scid gamma) mice, which are severely immunodeficient and can accept human cell grafts.

2. Tumor Implantation:

-

Maintain HCC1954 cells in appropriate culture medium (e.g., DMEM/F12 with 10% FBS).[14]

-

Resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 2.5 x 10^7 cells/mL.[14]

-

Implant 2.5 x 10^6 cells in a 100 µL volume orthotopically into the mammary fat pad of each NSG mouse.[14]

3. CAR-T Cell Preparation and Administration:

-

Human donor T cells are transduced with the CAR construct and expanded for 9-11 days.[14]

-

Measure the transduction efficiency using flow cytometry.[14]

-

Resuspend the CAR-T cells in PBS at a concentration of 50 x 10^6 CAR+ cells/mL.[14]

-

Perform serial dilutions to achieve the desired cell doses for injection (e.g., 1x10^5 to 10x10^6 CAR+ T cells).[14]

-

21 days after tumor implantation, randomize the mice into treatment groups.[14]

-

Administer the CAR-T cells intravenously via tail vein injection in a 200 µL volume.[14]

4. Tumor Measurement and Data Analysis:

-

Monitor tumor growth by caliper measurements every 4-6 days.[14]

-

Calculate tumor volume using the formula: Volume = ½ (Length × Width²).[14]

-

Compare tumor growth between the different treatment groups and a control group (e.g., receiving non-transduced T cells or PBS).

Quantitative Data Summary

The clinical efficacy of CAR-T cell therapy can vary depending on the cancer type, the specific CAR construct, and patient-specific factors.[15][16] The following table summarizes key quantitative data from various studies.

| Cancer Type | Target Antigen | CAR Construct | Overall Response Rate (ORR) | Complete Response (CR) Rate | Patient Cohort Size (n) | Citation(s) |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | CD19 | Second Generation | Up to 90% | - | - | [15][17] |

| Non-Hodgkin's Lymphoma (NHL) | CD19 | Second Generation | >60% | 54% | 111 | [15] |

| Relapsed/Refractory Large B-cell Lymphoma (LBCL) | - | zugocaptagene geleucel | 90% | 70% | 10 | [18] |

| B-ALL (relapsed/refractory) | CD22 | BB.z-CAR | 88% | - | 17 | [19] |

| DLBCL (relapsed/refractory) | CD22 | BB.z-CAR | - | 29% | 21 | [19] |

| Solid Tumors (various) | Various | Various | 9% | - | 262 | [15] |

| Neuroblastoma | Various | Various | 52.9% | 3 of 19 patients | 19 | [15] |

Note: Response rates can be influenced by numerous factors, including prior treatments, tumor burden, and the specific clinical trial design.[15][16]

Conclusion

CAR-T cell therapy is a powerful and complex immunotherapeutic modality with the potential to induce durable remissions in patients with otherwise refractory cancers. A deep understanding of the underlying signaling pathways is crucial for the rational design of next-generation CARs with improved efficacy and safety profiles.[4][7] The manufacturing process, a critical component of this therapy, continues to evolve with the aim of reducing turnaround times and improving the quality of the final cell product.[5][20] Rigorous preclinical and clinical evaluation, including the use of in vivo models and the careful analysis of quantitative clinical data, remains essential for advancing this transformative therapy and expanding its application to a wider range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lymphoma.ca [lymphoma.ca]

- 4. Deciphering CAR-T Cells: Exploring Functional Mechanisms to Drive Next-Generation Immunotherapy | Cell Signaling Technology [cellsignal.com]

- 5. Current advances in experimental and computational approaches to enhance CAR T cell manufacturing protocols and improve clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Engineering CAR-T Cells: Design Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling from T cell receptors (TCRs) and chimeric antigen receptors (CARs) on T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chimeric antigen receptor signaling: Functional consequences and design implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Current advances in experimental and computational approaches to enhance CAR T cell manufacturing protocols and improve clinical efficacy [frontiersin.org]

- 11. m.youtube.com [m.youtube.com]

- 12. qbdgroup.com [qbdgroup.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. In vivo CAR T cell tumor control assay [protocols.io]

- 15. Efficiency of CAR-T Therapy for Treatment of Solid Tumor in Clinical Trials: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medrxiv.org [medrxiv.org]

- 17. Long-Term CAR T Therapy Success | News | Yale Engineering [engineering.yale.edu]

- 18. CRISPR Therapeutics Reports Promising Early Results for Zugo-cel in Autoimmune Diseases and Oncology Trials [quiverquant.com]

- 19. Efficacy, Safety, and Challenges of CAR T-Cells in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resilience.com [resilience.com]

Suzuki Coupling of 5-Bromo-4-chloropyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a generalized protocol for the selective Suzuki-Miyaura cross-coupling reaction of 5-Bromo-4-chloropyrimidin-2-amine. The presence of two distinct halogen atoms on the pyrimidine ring offers the potential for sequential, site-selective functionalization, a crucial strategy in the synthesis of complex molecules for drug discovery.

Principle of the Reaction: Achieving Site-Selectivity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[1] In the case of this compound, the primary challenge and opportunity lie in achieving regioselective coupling.

The general reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[2][3] This inherent difference in reactivity suggests that the carbon-bromine bond at the C5 position is more susceptible to oxidative addition by the palladium(0) catalyst than the carbon-chlorine bond at the C4 position.[2][3] By carefully controlling the reaction conditions, it is possible to selectively couple a boronic acid at the C5 position while leaving the C4-chloro substituent intact for subsequent transformations.[2][4] The electron-deficient nature of the pyrimidine ring enhances the reactivity of both halogens compared to their carbocyclic analogs.[5][6]

The catalytic cycle, illustrated below, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2]

Recommended Reaction Protocol

This protocol is a generalized starting point for the selective Suzuki coupling at the C5 position of this compound. Optimization of specific parameters may be required for different boronic acids.

Materials and Reagents

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.1 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.)

-

Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethyl Acetate

-

Brine solution

-

Schlenk flask or reaction vial

-

Magnetic stir bar

-

Inert gas (Argon or Nitrogen)

Experimental Procedure

The following workflow outlines the key steps for performing the reaction.

Step-by-Step Method:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[3]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[3]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3]

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.[2][7] Higher temperatures may lead to a loss of selectivity and reaction at the C-Cl bond.[3]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate.[2][8] Wash the organic layer sequentially with water and then with brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.[2][8]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-chloropyrimidin-2-amine.

Data Presentation: Reaction Condition Parameters

The choice of catalyst, base, and solvent is critical for achieving high yield and selectivity. The following tables summarize common conditions adapted from studies on structurally similar halopyrimidines.[8]

Table 1: Catalyst and Base Comparison

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Typical Yield Range | Reference |

| Pd(PPh₃)₄ (0.5-5) | - | K₂CO₃ (2.0) | 70-85% | [5] |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0-3.0) | 60-80% | [3][9] |

| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0-3.0) | High | [7][8] |

| Pd(OAc)₂ (3) | - | K₃PO₄ (2.0) | Good | [8] |

| PEPPSI-IPr (3) | - | K₂CO₃ (2.0) | Good | [8] |

Table 2: Solvent and Temperature Effects

| Solvent System (v/v) | Temperature (°C) | Notes | Reference |

| 1,4-Dioxane / Water (4:1) | 70 - 100 | Widely used, provides good solubility for reagents. | [3][8][9] |

| Toluene / Ethanol / Water | 70 - 80 | Alternative system, may require optimization. | [6] |

| 1,4-Dioxane | 100 (Microwave) | Microwave irradiation can significantly shorten reaction times. | [5] |

| THF | 50 | Milder conditions, may be suitable for highly reactive substrates. | [8] |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the temperature moderately (e.g., in 10 °C increments) or screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands like XPhos can be effective for activating C-Cl bonds but may reduce selectivity if conditions are too harsh.[7] Ensure all reagents and solvents are pure and properly degassed to prevent catalyst deactivation.[7]

-

Lack of Selectivity: If a mixture of C5- and C4-coupled products is observed, reduce the reaction temperature. Using a less active catalyst system, such as Pd(PPh₃)₄, under milder conditions is recommended to favor reaction at the more reactive C-Br bond.[6]

-

Side Reactions: Hydrodehalogenation (replacement of a halogen with hydrogen) can occur. This can be minimized by ensuring a strictly inert atmosphere.[7] Homocoupling of the boronic acid is another common side reaction, which can sometimes be mitigated by the slow addition of the boronic acid.[7]

By leveraging the principles of differential halogen reactivity and carefully controlling the experimental parameters outlined in this guide, researchers can effectively utilize this compound as a versatile building block for the synthesis of novel, selectively functionalized pyrimidine derivatives.

References

- 1. scielo.br [scielo.br]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Buchwald-Hartwig Amination of 5-Bromo-4-chloropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The substrate, 5-Bromo-4-chloropyrimidin-2-amine, presents a unique synthetic challenge and opportunity due to its dihalogenated nature, offering the potential for selective functionalization.

This technical guide provides a comprehensive overview of the Buchwald-Hartwig amination of this compound, focusing on the principles of selective C-N bond formation, detailed experimental protocols, and a summary of representative reaction conditions. The inherent reactivity difference between the C-Br and C-Cl bonds allows for chemoselective amination at the 5-position, leaving the chloro-substituent available for subsequent transformations.

Principles of Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] Consequently, the C-Br bond at the 5-position of this compound is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond at the 4-position. This intrinsic difference in reactivity is the foundation for the selective Buchwald-Hartwig amination at the C5 position. By carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and temperature, a high degree of chemoselectivity can be achieved, affording N5-substituted-4-chloro-2,5-pyrimidinediamines as the major product.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in publicly available literature, the following tables summarize typical reaction conditions and representative yields based on analogous reactions with structurally similar dihalogenated pyrimidines. These tables serve as a valuable starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination with Arylamines

| Entry | Arylamine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 85-95 |

| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 80-90 |

| 3 | 3-Chloroaniline | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 24 | 75-85 |

Table 2: Buchwald-Hartwig Amination with Aliphatic Amines

| Entry | Aliphatic Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 90 | 8-12 | 90-98 |

| 2 | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 12 | 88-95 |

| 3 | n-Butylamine | Pd(OAc)₂ (2.5) | RuPhos (5) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 70-80 |

Experimental Protocols

The following is a detailed, generalized protocol for the selective Buchwald-Hartwig amination of this compound at the C5-position. Optimization of specific parameters may be required to achieve maximum yield for a particular amine coupling partner.

Materials

-

This compound (1.0 equiv)

-

Amine (aryl or aliphatic, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard Schlenk line or glovebox equipment

Procedure

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under a counterflow of inert gas.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Reagent Addition: Under the inert atmosphere, add this compound and the desired amine to the flask.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Stir the reaction mixture at the appropriate temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N5-substituted-4-chloro-2,5-pyrimidinediamine.

Mandatory Visualizations

Buchwald-Hartwig Catalytic Cycle

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Caption: Step-by-step experimental workflow for the amination reaction.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful synthetic tool for the selective introduction of an amino group at the C5 position. The principles of chemoselectivity, driven by the differential reactivity of the C-Br and C-Cl bonds, allow for the predictable synthesis of N5-substituted-4-chloro-2,5-pyrimidinediamines. While specific, quantitative data for this exact transformation remains somewhat limited in broadly accessible literature, the provided protocols, based on closely related systems, offer a robust starting point for researchers in the fields of medicinal chemistry and drug development. Careful optimization of the catalyst system, base, and reaction conditions will be key to achieving high yields and purity for specific amine coupling partners.

References

Sonogashira Coupling of 5-Bromo-4-chloropyrimidin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile tool in medicinal chemistry for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This guide provides a detailed overview of the Sonogashira coupling conditions specifically tailored for 5-Bromo-4-chloropyrimidin-2-amine, a substrate of interest in the synthesis of novel kinase inhibitors and other therapeutic agents.[1] The pyrimidine scaffold is a privileged structure in drug discovery, and the introduction of alkynyl moieties can significantly modulate the biological activity of these molecules.[1][3]

Reactivity and Selectivity

This compound possesses two distinct electrophilic sites for cross-coupling reactions. In palladium-catalyzed reactions, the reactivity of the carbon-halogen bond generally follows the order I > Br > Cl.[4][5] This trend is inversely correlated with the bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-Br bond the more facile and kinetically favored process.[5] Therefore, Sonogashira coupling of this compound is expected to occur selectively at the 5-bromo position under standard conditions, leaving the 4-chloro position intact for potential subsequent functionalization.

Core Reaction Components and Conditions

The Sonogashira coupling is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base in an appropriate solvent.[2][6] While copper-free conditions have been developed, the conventional palladium/copper system remains widely used.[7]

Catalytic System

The reaction is catalyzed by a palladium(0) species, which can be introduced directly or generated in situ from a palladium(II) precursor.[2][6] A copper(I) salt, most commonly copper(I) iodide (CuI), is used as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which enhances the rate of the reaction.[2][6]

Base and Solvent

An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial for the reaction. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[4] The choice of solvent is also critical, with anhydrous and deoxygenated solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) being commonly employed to prevent catalyst deactivation.[4][5]

Summary of Typical Reaction Conditions

The following table summarizes the typical reaction parameters for the Sonogashira coupling of bromopyrimidine derivatives, which can be applied as a starting point for the optimization of reactions with this compound.

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol%. Both Pd(0) and Pd(II) precursors are effective.[4][8] |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 1-10 mol%.[8] |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | 2-3 equivalents. Can also serve as a co-solvent.[8] |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Anhydrous and deoxygenated conditions are essential.[4][8] |

| Temperature | Room Temperature to 80 °C | The optimal temperature depends on the reactivity of the alkyne.[4] |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and side reactions.[4][5] |

Generalized Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., Triethylamine, 2-3 equiv)

-

Anhydrous, deoxygenated solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.

-

Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst.[3]

The general workflow for performing a Sonogashira coupling experiment is outlined below.

References

The Strategic Application of 5-Bromo-4-chloropyrimidin-2-amine in Fragment-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract